
Benzophenone, 2-hydroxy-4-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzophenone, 2-hydroxy-4-(pentyloxy)-, is a derivative of benzophenone, a widely used organic compound. Benzophenones are known for their ability to absorb ultraviolet (UV) light, making them common ingredients in sunscreens and other cosmetic products. This particular compound, with its unique structure, offers specific properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 2-hydroxy-4-(pentyloxy)-, typically involves the reaction of benzophenone with appropriate reagents to introduce the hydroxy and pentyloxy groups. One common method involves the use of Friedel-Crafts acylation followed by etherification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an organic solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzophenone, 2-hydroxy-4-(pentyloxy)-, undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives with additional carbonyl groups, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzophenone, 2-hydroxy-4-(pentyloxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
Biology: Employed in studies involving UV-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain skin conditions.
Industry: Utilized in the formulation of sunscreens, coatings, and plastics to enhance UV resistance
Mécanisme D'action
The primary mechanism by which Benzophenone, 2-hydroxy-4-(pentyloxy)-, exerts its effects is through the absorption of UV light. This absorption leads to the excitation of the compound’s electrons, which can then transfer energy to other molecules, initiating various photochemical reactions. In biological systems, this can result in the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular repair mechanisms .
Similar Compounds:
Benzophenone-3 (2-hydroxy-4-methoxybenzophenone): Commonly used in sunscreens, similar UV-absorbing properties.
Benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid): Used in cosmetics, known for its water solubility and UV protection.
Benzophenone-8 (2,2’-dihydroxy-4-methoxybenzophenone): Similar structure with an additional hydroxyl group, used in various UV-protective formulations
Uniqueness: Benzophenone, 2-hydroxy-4-(pentyloxy)-, stands out due to its specific pentyloxy group, which can influence its solubility and interaction with other molecules. This unique structure can enhance its effectiveness in certain applications, such as in specialized coatings or advanced photodynamic therapies.
Propriétés
| 83937-21-7 | |
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(2-hydroxy-4-pentoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H20O3/c1-2-3-7-12-21-15-10-11-16(17(19)13-15)18(20)14-8-5-4-6-9-14/h4-6,8-11,13,19H,2-3,7,12H2,1H3 |
Clé InChI |
LNNJJSNAJSNRQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


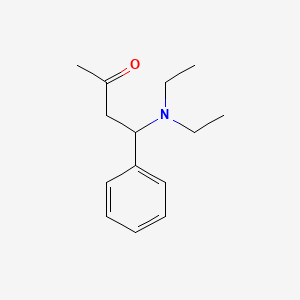
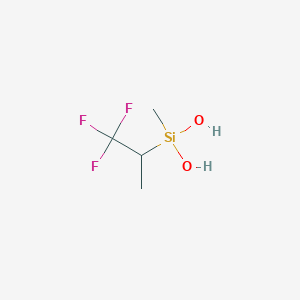
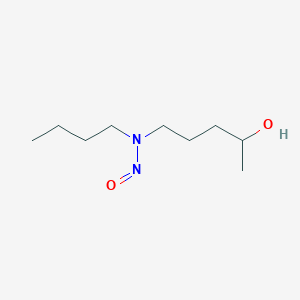
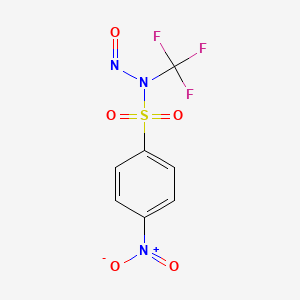

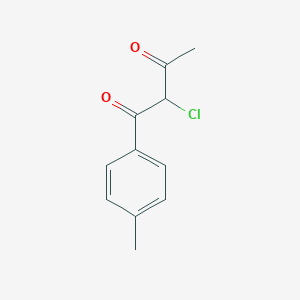
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
